molecular formula C9H13NO5 B554647 Succinylproline CAS No. 63250-32-8

Succinylproline

Cat. No.: B554647
CAS No.: 63250-32-8
M. Wt: 215.20 g/mol
InChI Key: NEBOPDYAXPDYHQ-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Succinyl-L-proline can be synthesized through the reaction of L-proline with succinic anhydride. The reaction typically involves dissolving L-proline in a suitable solvent such as water or an organic solvent like dimethylformamide (DMF), followed by the addition of succinic anhydride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of N-Succinyl-L-proline may involve the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Succinyl-L-proline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Succinyl-L-proline has a wide range of applications in scientific research:

Mechanism of Action

N-Succinyl-L-proline exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, N-Succinyl-L-proline reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition occurs through the binding of N-Succinyl-L-proline to the active site of ACE, preventing the enzyme from interacting with its natural substrate .

Comparison with Similar Compounds

Uniqueness: N-Succinyl-L-proline is unique due to its specific structure, which allows it to selectively inhibit ACE without affecting other enzymes. This selectivity reduces the likelihood of side effects and makes it a valuable compound in the development of antihypertensive drugs .

Properties

IUPAC Name

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOPDYAXPDYHQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212641
Record name Succinylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63250-32-8
Record name (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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